molecular formula C12H22O11 B1204974 4-O-beta-Galactopyranosyl-D-mannopyranose

4-O-beta-Galactopyranosyl-D-mannopyranose

Cat. No.: B1204974
M. Wt: 342.3 g/mol
InChI Key: DKXNBNKWCZZMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-beta-Galactopyranosyl-D-mannopyranose is a complex organic compound with significant biological and chemical properties It is known for its intricate structure, which includes multiple hydroxyl groups and a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-beta-Galactopyranosyl-D-mannopyranose typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection and deprotection of hydroxyl groups, as well as the formation of glycosidic bonds. Common reagents used in the synthesis include protecting groups like acetals and ketals, as well as catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-O-beta-Galactopyranosyl-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

4-O-beta-Galactopyranosyl-D-mannopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-O-beta-Galactopyranosyl-D-mannopyranose involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. It may also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Mangiferin: A C-glucosyl xanthone with similar hydroxyl groups and glycosidic bonds.

    Quercetin: A flavonoid with multiple hydroxyl groups and antioxidant properties.

    Rutin: A glycoside of quercetin with similar biological activities.

Uniqueness

4-O-beta-Galactopyranosyl-D-mannopyranose is unique due to its specific arrangement of hydroxyl groups and its hexanal backbone, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNBNKWCZZMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866153
Record name 2,3,5,6‐Tetrahydroxy‐4‐{[3,4,5‐trihydroxy‐6‐ (hydroxymethyl)oxan‐2‐yl]oxy}hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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